![molecular formula C5H13NO3 B2364520 O-(1,3-Dimethoxypropan-2-yl)hydroxylamine CAS No. 1856733-36-2](/img/structure/B2364520.png)
O-(1,3-Dimethoxypropan-2-yl)hydroxylamine
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Overview
Description
“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is an organic compound with the molecular formula C5H13NO3 and a molecular weight of 135.16 . It is a liquid at room temperature . This compound has gained significant interest among scientists in recent years.
Synthesis Analysis
While specific synthesis methods for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, O-protected NH-free hydroxylamines have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Molecular Structure Analysis
The InChI code for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is 1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 . The InChI Key is ZRWYUCYYGVLSNG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” were not found in the search results, a study on O-protected NH-free hydroxylamines showed that they can be used as electrophilic aminating reagents for organic synthesis .Physical And Chemical Properties Analysis
“O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” is a liquid at room temperature .Scientific Research Applications
Electrophilic Aminating Reagents for Organic Synthesis
O-protected NH-free hydroxylamine derivatives, such as O-(1,3-Dimethoxypropan-2-yl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
High Regio-, Chemo- and Stereoselectivity
These derivatives showcase high regio-, chemo- and stereoselectivity in their unprotected form . This makes them valuable for the late-stage functionalization of natural products, drugs, and functional molecules .
Biocatalysis, Organocatalysis, and Transition Metal Catalysis
O-(1,3-Dimethoxypropan-2-yl)hydroxylamine and its derivatives can be used in various types of catalysis, including biocatalysis, organocatalysis, and transition metal catalysis . This versatility makes them useful in a wide range of chemical reactions .
Construction of Nitrogen-Enriched Compounds
These derivatives have been evaluated in the construction of nitrogen-enriched compounds . This includes primary amines, amides, and N-heterocycles .
Late-Stage Functionalization of Natural Products, Drugs, and Functional Molecules
O-(1,3-Dimethoxypropan-2-yl)hydroxylamine and its derivatives showcase the late-stage functionalization of natural products, drugs, and functional molecules . This allows for the modification of these substances without the need for complete synthesis .
[3,3] Sigmatropic Shifts
Due to the weak N—O bond strength of hydroxylamine derivatives, their [3,3] σ shift can be carried out under mild conditions to afford complex molecules containing hydroxyl and amino groups . This makes them useful in the synthesis of complex organic compounds .
Safety and Hazards
The safety information for “O-(1,3-Dimethoxypropan-2-yl)hydroxylamine” includes several hazard statements: H227, H302, H314, H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
O-(1,3-dimethoxypropan-2-yl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYUCYYGVLSNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(1,3-Dimethoxypropan-2-yl)hydroxylamine |
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